molecular formula C15H12O3 B8615267 1,3-Bis-(4-hydroxyphenyl)-2-propen-1-one

1,3-Bis-(4-hydroxyphenyl)-2-propen-1-one

Cat. No.: B8615267
M. Wt: 240.25 g/mol
InChI Key: FZQLEXXZAVVCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis-(4-hydroxyphenyl)-2-propen-1-one is a natural product found in Alpinia blepharocalyx, Alpinia roxburghii, and other organisms with data available.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

1,3-bis(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H

InChI Key

FZQLEXXZAVVCCA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, 4-hydroxybenzaldehyde (0.488 g, 4 mmole) and 4′-hyroxyacetophenone (0.66 g, 4.84 mmole) are introduced to a 25 mL flask and dissolved completely by adding 10 mL of diethyl ether and 4 mL of ethanol thereto. Next, 4 mL of sulfuric acid is introduced thereto and the reaction mixture is agitated for 3 hours. The reaction mixture is precipitated in water (300 mL) and filtered to obtain a solid, which in turn is washed with distilled water three times, dried under vacuum, and purified by column chromatography using diethyl ether/hexane (1/1, v/v) as eluent to obtain 4,4′-dihydroxychalcone (DHC) having the following structure. The resultant product has a yield and melting point of 30% and 203° C., respectively.
Quantity
0.488 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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